3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide” is a compound that has been studied for its pharmacological properties . It is a novel 5-hydroxytryptamine 2A (5-HT 2A) receptor antagonist . The compound displayed high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation .
Synthesis Analysis
The synthesis of pyrazole-based compounds like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazol-5-amine benzamides, which share a core structural similarity with 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, possess significant antimicrobial properties. These compounds have been tested against a variety of Gram-positive and Gram-negative bacteria, as well as mycotoxic fungal strains, demonstrating potent antibacterial and antifungal activities. Such findings highlight the potential of these compounds in addressing various microbial infections (H. Raju et al., 2010).
Antiviral Properties
Another area of interest is the antiviral capabilities of benzamide-based compounds. A study focusing on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showed significant in vitro activity against the influenza A virus (subtype H5N1), commonly known as bird flu. These findings suggest that such compounds could be developed into effective antiviral agents, offering a new avenue for combating viral infections (A. Hebishy et al., 2020).
Glucokinase Activation for Diabetes Treatment
In the context of metabolic disorders, certain benzamide derivatives have been identified as potent glucokinase activators (GKAs). These compounds have shown promise in in vitro assays for increasing glucose uptake and glucokinase activity in rat hepatocytes, with potential applications in treating type 2 diabetes mellitus. The ability of these GKAs to modulate glucose metabolism could lead to novel therapeutic strategies for managing diabetes (Kaapjoo Park et al., 2014).
Cancer Therapeutics
Research into pyrazole derivatives has also extended into the realm of cancer therapy. Novel synthesis methods have led to the creation of compounds with tumor cell growth inhibitory activity. These findings are crucial for the development of new antitumor agents, showcasing the therapeutic potential of benzamide and pyrazole-based compounds in oncology (Ying-jie Cui et al., 2019).
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 3-methoxy-n-[4-(1h-pyrazol-1-yl)cyclohexyl]benzamide, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Future Directions
Properties
IUPAC Name |
3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-5-2-4-13(12-16)17(21)19-14-6-8-15(9-7-14)20-11-3-10-18-20/h2-5,10-12,14-15H,6-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFQBFQKHIBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.